molecular formula C9H17NO B6211411 2-{8-azabicyclo[3.2.1]octan-3-yl}ethan-1-ol, Mixture of diastereomers CAS No. 136125-35-4

2-{8-azabicyclo[3.2.1]octan-3-yl}ethan-1-ol, Mixture of diastereomers

Cat. No. B6211411
CAS RN: 136125-35-4
M. Wt: 155.2
InChI Key:
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Description

The compound “2-{8-azabicyclo[3.2.1]octan-3-yl}ethan-1-ol, Mixture of diastereomers” is a type of tropane alkaloid . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

The synthesis of this compound has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by an 8-azabicyclo[3.2.1]octane scaffold . This structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include asymmetric cycloadditions . These reactions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates .

Future Directions

The future directions in the research of this compound could involve further exploration of its biological activities given its structural similarity to tropane alkaloids . Additionally, the development of more efficient and stereoselective synthesis methods could also be a focus of future research .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{8-azabicyclo[3.2.1]octan-3-yl}ethan-1-ol, Mixture of diastereomers' involves the following steps:", "Starting Materials": [ "8-azabicyclo[3.2.1]octan-3-one", "Ethylene oxide", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Reduction of 8-azabicyclo[3.2.1]octan-3-one with sodium borohydride in methanol to obtain 2-{8-azabicyclo[3.2.1]octan-3-yl}ethan-1-ol", "Step 2: Separation of diastereomers using column chromatography", "Step 3: Treatment of the diastereomers with hydrochloric acid to obtain the hydrochloride salt", "Step 4: Neutralization of the hydrochloride salt with sodium hydroxide", "Step 5: Extraction of the product with methanol and water", "Step 6: Removal of the solvent to obtain the mixture of diastereomers as a white solid" ] }

CAS RN

136125-35-4

Product Name

2-{8-azabicyclo[3.2.1]octan-3-yl}ethan-1-ol, Mixture of diastereomers

Molecular Formula

C9H17NO

Molecular Weight

155.2

Purity

95

Origin of Product

United States

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